![molecular formula C7H4O3S B2929650 4H-Thieno[3,4-c]pyran-4,6(7H)-dione CAS No. 57279-38-6](/img/structure/B2929650.png)
4H-Thieno[3,4-c]pyran-4,6(7H)-dione
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Overview
Description
4H-Thieno[3,4-c]pyran-4,6(7H)-dione: is a heterocyclic compound that features a fused ring system containing both sulfur and oxygen atoms. This compound is part of a broader class of thienopyran derivatives, which are known for their diverse chemical and biological properties. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Thieno[3,4-c]pyran-4,6(7H)-dione typically involves cyclization reactions. One common method is the intramolecular cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-hydroxythiophene-3-carboxylic acid with acetic anhydride can yield the desired compound through a cyclization process .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors and the development of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4H-Thieno[3,4-c]pyran-4,6(7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Chemistry: 4H-Thieno[3,4-c]pyran-4,6(7H)-dione is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for further investigation in medicinal chemistry .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence .
Mechanism of Action
The mechanism of action of 4H-Thieno[3,4-c]pyran-4,6(7H)-dione involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain kinases, which are involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
- 4H-Thieno[3,2-c]pyran-4-ylacetic acid
- 4H-Thieno[3,2-c]chromene-2-carbaldehyde
- 4H-Pyrano[3,4-c]pyrrole
Comparison: 4H-Thieno[3,4-c]pyran-4,6(7H)-dione is unique due to its specific ring structure and the presence of both sulfur and oxygen atoms. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, while 4H-Thieno[3,2-c]pyran-4-ylacetic acid also contains a thienopyran ring, its acetic acid moiety provides different reactivity and biological activity .
Biological Activity
4H-Thieno[3,4-c]pyran-4,6(7H)-dione is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article reviews the compound's biological properties, focusing on its anticancer, antiviral, and anti-inflammatory effects, based on recent research findings.
Chemical Structure and Synthesis
The structure of this compound features a fused thieno-pyran ring system with a dione functionality. Its synthesis often involves multi-component reactions that yield various derivatives with potentially enhanced biological activities. For example, reactions involving cyclohexan-1,4-dione and malononitrile have been reported to produce several pyran derivatives with notable bioactivities .
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of this compound derivatives. The compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
Case Studies
- In vitro Studies : Research indicates that certain derivatives of this compound show IC50 values below 5 µM against multiple cancer cell lines. For instance:
- Mechanism of Action : The anticancer activity is often attributed to the compound's ability to inhibit specific enzymes involved in tumor growth and proliferation. For example, some derivatives have been shown to inhibit histone deacetylases (HDACs) and cyclooxygenase-2 (COX-2), which are crucial in cancer progression .
Antiviral Activity
Recent studies have explored the antiviral properties of thieno-pyran derivatives against SARS-CoV and other viral pathogens. The presence of electronegative substituents in the thieno-pyran structure enhances its ability to inhibit viral replication.
Key Findings
- Compounds derived from this compound displayed high inhibition rates against viral strains in vitro, with some showing over 80% inhibition at low concentrations .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound derivatives have also been documented. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Experimental Evidence
In animal models, certain derivatives have shown significant reductions in paw edema compared to standard anti-inflammatory drugs like indomethacin. The efficacy was attributed to the presence of specific functional groups that enhance their bioavailability and activity against inflammation markers .
Data Summary
Biological Activity | Cell Line/Model | IC50 Values (µM) | Mechanism |
---|---|---|---|
Anticancer | MCF-7 | <5 | HDAC Inhibition |
A549 | <5 | COX-2 Inhibition | |
HCT116 | <5 | Enzyme Inhibition | |
Antiviral | SARS-CoV | >80% Inhibition | Viral Replication Inhibition |
Anti-inflammatory | Paw Edema Model | Significant Reduction | Cytokine Modulation |
Properties
IUPAC Name |
7H-thieno[3,4-c]pyran-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4O3S/c8-6-1-4-2-11-3-5(4)7(9)10-6/h2-3H,1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJRFNXUPCOKTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CSC=C2C(=O)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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